"4-Bromo-2-fluoro-6-nitroaniline" properties and structure
"4-Bromo-2-fluoro-6-nitroaniline" properties and structure
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitroaniline
Introduction
4-Bromo-2-fluoro-6-nitroaniline is a halogenated and nitrated aromatic amine. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on an aniline core, makes it a compound of interest for synthetic chemistry. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic amino group, provides multiple reactive sites for constructing more complex molecules. This guide provides a summary of the available technical data on its properties, structure, and potential applications, tailored for researchers and professionals in drug development.
While specific data for 4-Bromo-2-fluoro-6-nitroaniline is limited, this document compiles available information and draws comparisons with structurally similar compounds to provide a comprehensive overview.
Chemical Structure and Properties
The structure of 4-Bromo-2-fluoro-6-nitroaniline consists of a benzene ring substituted with four different functional groups.
Molecular Structure:
Caption: 2D Structure of 4-Bromo-2-fluoro-6-nitroaniline.
Physicochemical Properties
Quantitative data for 4-Bromo-2-fluoro-6-nitroaniline is not widely available. The table below presents data for the closely related isomer, 2-Bromo-4-fluoro-6-nitroaniline , to provide an estimate of its properties.
| Property | Value (for 2-Bromo-4-fluoro-6-nitroaniline) | Reference |
| CAS Number | 10472-88-5 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2][3] |
| Molecular Weight | 235.01 g/mol | [2][3] |
| Appearance | Light yellow to brown powder/crystal | [1][3] |
| Melting Point | 75 - 79 °C | [1][3] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.896 g/cm³ (Predicted) | [2] |
| Purity | >98.0% (GC) | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-Bromo-2-fluoro-6-nitroaniline are not readily found in published literature. However, a plausible synthetic route can be inferred from standard organic chemistry reactions and protocols for similar molecules. A potential synthesis involves the bromination and nitration of a fluoroaniline precursor.
Hypothetical Synthesis Workflow
A logical approach would be the regioselective bromination of 2-fluoro-6-nitroaniline or the nitration of 4-bromo-2-fluoroaniline. The latter is often more practical as directing group effects can be better controlled.
Caption: Hypothetical synthesis workflow for 4-Bromo-2-fluoro-6-nitroaniline.
Example Protocol: Preparation of 4-Bromo-2-fluoroaniline (Precursor)
This protocol describes the bromination of 2-fluoroaniline, a key intermediate.
Materials:
-
2-fluoroaniline (100 parts)
-
N-bromosuccinimide (NBS) (160 parts)
-
Methylene chloride (400 parts)
-
Anhydrous sodium sulfate
-
Cold water
Procedure: [4]
-
A solution of 2-fluoroaniline in methylene chloride is prepared and cooled to 0°C.[4]
-
Solid N-bromosuccinimide is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]
-
After the addition is complete, the mixture is stirred for an additional 20 minutes.[4]
-
The resulting dark red mixture is washed four times with cold water.[4]
-
The organic phase is separated, dried over anhydrous sodium sulfate, and filtered.[4]
-
The solvent is evaporated under reduced pressure to yield the product, 4-bromo-2-fluoroaniline.[4]
Next Step (Nitration): The resulting 4-bromo-2-fluoroaniline would then undergo nitration. A common method involves the use of a nitrating mixture, such as sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position, directed by the amino and fluoro groups.
Spectral Information
Specific spectral data for 4-Bromo-2-fluoro-6-nitroaniline is not available in the searched literature. For reference, the table below provides typical spectral data for the related compound 4-Bromo-2-nitroaniline . Researchers synthesizing the target compound should expect characteristic shifts due to the presence of the fluorine atom.
| Analysis Type | Data for 4-Bromo-2-nitroaniline | Reference |
| ¹H NMR (CDCl₃) | δ = 8.27 (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [5] |
| Mass Spec (GC-MS) | m/z Top Peak: 216, m/z 2nd Highest: 218 | [6] |
| IR (KBr-Pellet) | Available spectra show characteristic peaks for N-H, C-N, NO₂, and C-Br bonds. | [6][7] |
Safety and Handling
Safety data is crucial for handling any chemical compound. The following information is based on safety data sheets for structurally similar anilines and should be treated as a guideline. A substance-specific risk assessment is mandatory before use.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] | Use only in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling.[9][10] |
| Skin Irritation | Causes skin irritation.[8][9] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[8][9] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[10] |
| Respiratory Irritation | May cause respiratory irritation.[8][9] | Avoid breathing dust. If inhaled, move person to fresh air.[10] |
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]
Applications in Research and Drug Development
While specific applications for 4-Bromo-2-fluoro-6-nitroaniline are not documented, its structure is analogous to many key intermediates in medicinal chemistry. Nitroaromatic compounds are foundational in the synthesis of a wide range of drugs and bioactive molecules.[11]
Potential as a Synthetic Building Block
The versatile functional groups of 4-Bromo-2-fluoro-6-nitroaniline make it a valuable building block:
-
Amino Group: Can be diazotized to introduce other functional groups or can act as a nucleophile in coupling reactions.
-
Bromo Group: Ideal for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.
-
Fluoro Group: The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, including metabolic stability and binding affinity. Fluorinated compounds are common in modern pharmaceuticals.[12]
-
Nitro Group: Can be readily reduced to an amino group, providing another site for chemical modification. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceutical ingredients, such as the precursor to p-phenylenediamine from 4-nitroaniline.[13]
Relevance to Drug Discovery
Structurally related compounds are used in the development of various therapeutic agents:
-
Kinase Inhibitors: Compounds like 4-Bromo-2-methyl-6-nitroaniline are crucial intermediates for synthesizing Casein Kinase 2 (CK2) inhibitors, which are being investigated for cancer therapy.[14]
-
Antimicrobial Agents: Various halogenated and fluorinated anilines have demonstrated antibacterial and antibiofilm properties, suggesting potential applications in developing new treatments for infectious diseases.[12]
-
Agrochemicals and Dyes: This class of compounds serves as important intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals.[3][15]
The logical relationship for its utility in drug discovery can be visualized as follows:
Caption: Role of 4-Bromo-2-fluoro-6-nitroaniline as an intermediate in synthesis.
Conclusion
4-Bromo-2-fluoro-6-nitroaniline is a synthetic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data is sparse, its structural features—multiple reaction sites and the presence of a fluorine atom—are highly desirable in modern drug discovery. Inferred synthetic pathways and safety protocols, based on closely related analogs, provide a solid foundation for its use in a research setting. Further investigation into its synthesis and reactivity is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [wap.guidechem.com]

